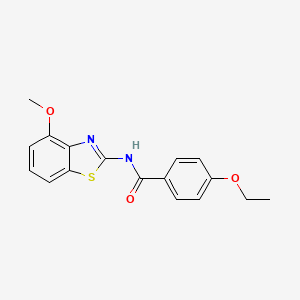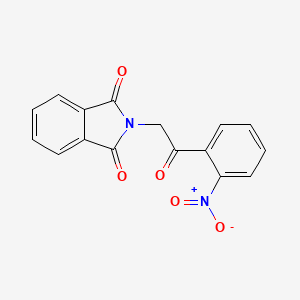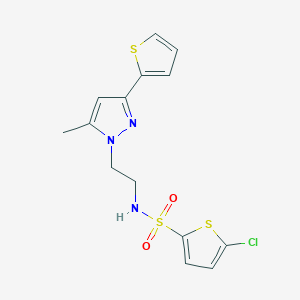
4-etoxi-N-(4-metoxi-1,3-benzotiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This compound is of particular interest due to its potential antimicrobial and antioxidant properties .
Aplicaciones Científicas De Investigación
4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal species, making it a potential candidate for developing new antibiotics.
Medicine: Due to its antioxidant properties, it is being explored for its potential therapeutic effects in treating diseases associated with oxidative stress.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (ache) and monoamine oxidase b (mao-b) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter.
Mode of Action
Based on the activities of similar compounds, it may interact with its targets (like ache and mao-b) and inhibit their activities . This inhibition could lead to an increase in the concentration of neurotransmitters in the synaptic cleft, potentially leading to enhanced signal transmission.
Biochemical Pathways
The compound may affect the cholinergic and dopaminergic pathways due to its potential inhibitory effects on AChE and MAO-B . By inhibiting AChE, it could prevent the breakdown of acetylcholine, enhancing cholinergic transmission. Similarly, inhibition of MAO-B could prevent the breakdown of dopamine, enhancing dopaminergic transmission.
Result of Action
Based on the potential targets, the compound could lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine . This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of these neurotransmitters.
Métodos De Preparación
The synthesis of 4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure high yields and purity. The ligands formed are then characterized using various analytical, physical, and spectroscopic methods such as FT-IR, UV-Vis, 1H and 13C NMR, and MS .
Análisis De Reacciones Químicas
4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
4-trifluoro methoxy benzothiazole: Known for its enhanced antibacterial activity.
4-hydroxy benzothiazole: Exhibits significant antioxidant properties.
2-methoxy benzothiazole: Used in various industrial applications due to its unique chemical properties.
The uniqueness of 4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide lies in its combined antimicrobial and antioxidant activities, making it a versatile compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-12-9-7-11(8-10-12)16(20)19-17-18-15-13(21-2)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVJOCVGIKZPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE](/img/structure/B2471004.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B2471005.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2471006.png)
![4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2471008.png)
![[(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2471009.png)
![3-(benzenesulfonyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2471010.png)

![ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2471017.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)

![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)


